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molecular formula C10H21Cl B8704885 1-Chloro-3,7-dimethyloctane CAS No. 5453-97-4

1-Chloro-3,7-dimethyloctane

Cat. No. B8704885
M. Wt: 176.72 g/mol
InChI Key: IFTYHSVPPGZJQG-UHFFFAOYSA-N
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Patent
US06458909B1

Procedure details

275 ml (1.46 mol) of 3,7-dimethyl-1-octanol were placed in a 1 l four-neck round-bottom flask fitted with dropping funnel, low-temperature condenser and magnetic stirrer bar and cooled to −3° C. 0.7 ml of pyridine were then added and 129 ml (1.77 mol, 1.2 eq) of thionyl chloride were added dropwise at such a rate that the temperautre did not exceed 15° C. (75 minutes). The HCl gas formed was trapped in Ca(OH)2/water in a wash bottle. The mixture was then heated to 130° C. over a period of 40 minutes. After two hours at this temperature, the mixture was cooled to 50° C., volatile constituents were distilled off by application of a vacuum of 100 mbar. The residue was then cooled to room temperature, diluted with 200 ml of n-hexane and washed first twice with 50 ml each time of 10% strength of NaOH solution in water, then with 50 ml of water and finally with 50 ml of saturated aqueous NaHCO3 solution. The solution was dried over Na2SO4, the solvent was removed by distillation on a rotary evaporator. The residue was purified by distillation under reduced pressure (13 mbar, 86-87° C.). This gave 178.9 g (1.01 mol, 69%) of 1-chloro-3,7-dimethyloctane as a colorless oil.
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:3][CH2:4]O.S(Cl)([Cl:14])=O>N1C=CC=CC=1>[Cl:14][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
275 mL
Type
reactant
Smiles
CC(CCO)CCCC(C)C
Step Two
Name
Quantity
129 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.7 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C.
CUSTOM
Type
CUSTOM
Details
(75 minutes)
Duration
75 min

Outcomes

Product
Name
Type
product
Smiles
ClCCC(CCCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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